[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest in organic chemistry and related fields. This compound features a pyrrolidine ring, an amino group, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which are suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Steglich esterification makes it a viable method for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
Uniqueness
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and stability. This makes it more resistant to hydrolysis compared to its methyl and ethyl ester counterparts, enhancing its utility in various applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTITAFHEWPAIL-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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